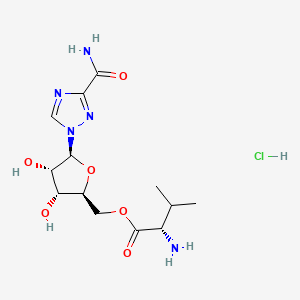

Levovirin valinate hydrochloride

Description

Properties

CAS No. |

705930-02-5 |

|---|---|

Molecular Formula |

C13H22ClN5O6 |

Molecular Weight |

379.80 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1 |

InChI Key |

BZAMJGAXDMZZKX-JSNLFJDGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levovirin valinate hydrochloride; Levovirin valinate HCl; R-1518; R 1518; R1518; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Levovirin Valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride (formerly known as R1518) is a valine ester prodrug of levovirin, the L-enantiomer of ribavirin.[1] It was developed as an investigational therapeutic agent for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is designed to enhance the oral bioavailability of the active compound, levovirin.[1] Upon oral administration, it is rapidly and comprehensively converted to levovirin. This guide delves into the core mechanism of action of levovirin, drawing upon the established understanding of its close analog, ribavirin, and highlighting key distinctions.

Pharmacokinetics of this compound

A Phase 1, single- and multiple-dose clinical trial in healthy volunteers elucidated the pharmacokinetic profile of this compound. Following oral administration, the prodrug is rapidly absorbed and converted to levovirin.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) of Levovirin | 2 hours | [1] |

| Half-life (T½) of Levovirin | 6 to 8 hours | [1] |

| Half-life (T½) of this compound | < 1 hour | [1] |

| Relative Exposure (this compound/levovirin) | < 6% | [1] |

| Accumulation Ratio (twice-daily regimen) | 1.3 to 1.5 | [1] |

| Urinary Recovery (levovirin equivalent dose) | 75% to 90% | [1] |

Experimental Protocol: Phase 1 Clinical Trial and Pharmacokinetic Analysis

-

Study Design: A two-part, single- and multiple-dose, randomized, double-blind, placebo-controlled study in healthy male and female volunteers.

-

Dosing: Single ascending doses and multiple doses (twice daily) of this compound were administered orally.

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose. Urine was collected over specified intervals.

-

Bioanalytical Method: Plasma and urine concentrations of this compound and levovirin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and T½ from the plasma concentration-time data. Urinary excretion was calculated as the percentage of the administered dose recovered in the urine.[1]

Core Mechanism of Action

The antiviral activity of levovirin, the active metabolite of this compound, is believed to be multifaceted, primarily targeting the replication machinery of the Hepatitis C virus. The proposed mechanisms are largely analogous to those of ribavirin, with at least one critical difference. The primary mechanisms include:

-

Inhibition of HCV NS5B RNA-Dependent RNA Polymerase: Levovirin is intracellularly phosphorylated to its active triphosphate form, levovirin triphosphate (LTP). LTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, NS5B. By mimicking the natural nucleotide substrates (ATP or GTP), LTP can be incorporated into the nascent viral RNA chain, leading to chain termination and halting viral replication.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Levovirin monophosphate (LMP) is a potent inhibitor of the host enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, levovirin depletes the intracellular pool of GTP, a vital building block for viral RNA synthesis. This GTP depletion sensitizes the virus to the effects of polymerase inhibitors and further hinders viral replication.

Signaling Pathway of Levovirin's Antiviral Action

Caption: Proposed mechanism of action of this compound.

Key Distinction from Ribavirin: Lack of Mutagenic Activity

A significant body of evidence suggests that a major component of ribavirin's anti-HCV activity is its ability to act as an RNA virus mutagen, inducing an "error catastrophe" in the replicating viral population. However, studies utilizing an HCV replicon system in Huh7 cells have demonstrated that levovirin, unlike ribavirin, does not exhibit mutagenic effects. This suggests that the antiviral action of levovirin is primarily mediated through direct inhibition of viral replication and depletion of essential nucleotides, rather than by increasing the viral mutation rate.

Experimental Workflow for Assessing Viral Mutagenesis

References

In-Depth Technical Guide to the Physicochemical Properties of Levovirin Valinate Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride is the L-valine ester prodrug of Levovirin, an L-enantiomer of the broad-spectrum antiviral agent Ribavirin.[1][2] Developed as an investigational new drug for the treatment of Hepatitis C virus (HCV), this prodrug strategy aims to enhance the oral bioavailability of the parent compound, Levovirin.[1][3][4] Upon oral administration, this compound is rapidly and extensively hydrolyzed in vivo by esterases to yield Levovirin and the naturally occurring amino acid, L-valine.[1][2][4] This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound powder, offering critical data and standardized experimental protocols for its characterization.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[4] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form.[4] While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated by examining the parent compound, Levovirin, and other structurally related L-valine ester prodrugs such as Valacyclovir and Valganciclovir.

Data Summary

The following tables summarize the key physicochemical properties of this compound, its parent compound Levovirin, and analogous antiviral prodrugs. This comparative data is essential for formulation development, analytical method development, and regulatory submissions.

| Identifier | This compound | Reference |

| IUPAC Name | [(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | [4] |

| Synonyms | R-1518, Levovirin valinate HCl | [3] |

| CAS Number | 705930-02-5 | [3][4] |

| Molecular Formula | C13H22ClN5O6 | [4] |

| Molecular Weight | 379.80 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Table 1: General Properties of this compound

| Property | Levovirin Valinate HCl (Expected) | Levovirin (L-Ribavirin) | Valacyclovir HCl | Valganciclovir HCl | Reference |

| Melting Point (°C) | Data not available | 174-176 | 170-172 | Data not available | [5][6] |

| Aqueous Solubility | Highly Soluble | Sparingly Soluble | 174 mg/mL at 25°C | 70 mg/mL at 25°C, pH 7.0 | [4][7][8][9] |

| Solubility in other Solvents | Soluble in DMSO | Soluble in DMSO (~11 mg/ml) | Data not available | Soluble in DMSO (~20 mg/ml) | [4][7][10] |

| pKa | Data not available | Data not available | 1.90, 7.47, 9.43 | 7.6 | [8][9] |

| LogP (predicted) | -1.4 | -1.8 | -0.99 | -0.81 | [11][12][13][14] |

Table 2: Comparative Physicochemical Properties

Biological Transformation

As a prodrug, the primary biological significance of this compound is its efficient conversion to the active antiviral agent, Levovirin. This biotransformation is a critical step in its mechanism of action.

Metabolic Pathway

Following oral administration, this compound undergoes rapid first-pass metabolism.[11] Intestinal and hepatic esterases hydrolyze the L-valine ester bond, releasing equimolar amounts of Levovirin and L-valine.[1][4] This process significantly improves the systemic exposure to Levovirin compared to direct oral administration of the parent drug.[1]

References

- 1. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medkoo.com [medkoo.com]

- 4. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 705930-02-5|Levovirin valinate HCl|L-Valine, 5'-ester with 1-beta-L-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide, hydrochloride (11)|-范德生物科技公司 [39.100.107.131]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. Levovirin valinate HCl [cnreagent.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. news-medical.net [news-medical.net]

- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 13. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 14. infinitalab.com [infinitalab.com]

Navigating the Physicochemical Landscape of Levovirin Valinate Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of Levovirin valinate hydrochloride, an antiviral agent. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, detailed experimental protocols, and visual workflows to support further research and formulation development. While specific quantitative data for this compound is not extensively available in the public domain, this guide compiles existing information and establishes a framework for its experimental determination based on established pharmaceutical testing methodologies.

Physicochemical Properties

This compound is the L-valine ester prodrug of levovirin, an L-enantiomer of the broad-spectrum antiviral agent ribavirin. The hydrochloride salt form is utilized to enhance the aqueous solubility of the molecule.[1]

Appearance: White to off-white crystalline powder.[1]

Solubility Profile

The valine ester and hydrochloride salt moieties of this compound are designed to improve its oral bioavailability.[1][2] Formation of the hydrochloride salt significantly enhances its solubility in aqueous media.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Highly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |

Quantitative solubility data (e.g., in mg/mL) across a range of pH values and in various solvent systems is not publicly available and would require experimental determination.

Stability Profile

This compound is reported to be stable under standard storage conditions. However, it exhibits sensitivity to environmental factors such as light and moisture.[1] Proper storage is crucial to maintain its integrity.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Stability Information | Recommended Storage | Reference |

| General | Stable under normal storage conditions. | Store in a well-closed container. | [1] |

| Light | Sensitive to light. | Protect from light. Store in a dark environment. | [1][3] |

| Moisture | Sensitive to moisture. | Store in a dry place. | [1][3] |

| Temperature (Short-term) | Stable for days to weeks at refrigerated temperatures. | 0 - 4 °C. | [3] |

| Temperature (Long-term) | Stable for months to years at frozen temperatures. | -20 °C. | [3] |

| Shipping | Stable enough for a few weeks during ordinary shipping. | Shipped under ambient temperature as a non-hazardous chemical. | [3] |

Detailed quantitative stability data from forced degradation studies are not currently available in published literature.

Experimental Protocols

The following sections outline detailed, generalized methodologies for determining the solubility and stability of an active pharmaceutical ingredient (API) like this compound. These protocols are based on standard industry practices and guidelines from the International Council for Harmonisation (ICH).[4]

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in various aqueous media.

Methodology:

-

Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Prepare other relevant solvent systems.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each medium in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtered solution as necessary.

-

Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products.[4] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[4]

4.2.1 HPLC Method Development (General Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the drug (e.g., 254 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2.2 Forced Degradation Protocol

Expose solutions of this compound to the following stress conditions:[4][5]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room or elevated temperature. The ester linkage in this compound is susceptible to base hydrolysis.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid drug and a drug solution to UV and visible light in a photostability chamber.

Samples from each stress condition should be analyzed at various time points by the developed stability-indicating HPLC method to track the formation of degradation products and the loss of the parent drug.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Postulated Degradation Pathway for Levovirin Valinate HCl.

References

In Vitro Immunomodulatory Activity of Levovirin, the Active Metabolite of Levovirin Valinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levovirin valinate hydrochloride is a valine ester prodrug of Levovirin, a nucleoside analog that has been investigated for its role in antiviral therapy, particularly against the Hepatitis C virus (HCV). A critical distinction in its mechanism of action is the absence of direct in vitro antiviral activity. Instead, the therapeutic potential of Levovirin is attributed to its immunomodulatory effects. This technical guide provides an in-depth analysis of the available in vitro data, focusing on the immunomodulatory properties of Levovirin. Due to the limited availability of detailed experimental protocols specifically for Levovirin, this guide leverages the extensive research on its stereoisomer, ribavirin, as a comparative model to elucidate its mechanism of action.

Introduction: From Prodrug to Active Immunomodulator

This compound is rapidly and extensively converted to its active form, Levovirin, upon oral administration. This conversion is essential for its biological activity. Unlike many nucleoside analogs, Levovirin does not exhibit direct antiviral effects in standard in vitro assays because it is not a substrate for cellular kinases and therefore is not phosphorylated to an active triphosphate form that can inhibit viral polymerases. Its primary mechanism of action is the modulation of the host immune response.

Prodrug Activation

The activation of this compound to Levovirin is a critical first step for its therapeutic effect. This process is depicted in the workflow below.

Caption: Metabolic conversion of this compound.

Immunomodulatory Mechanism of Action

The therapeutic efficacy of Levovirin is believed to stem from its ability to modulate the host's immune response, shifting it towards a more effective antiviral state. This is primarily achieved by influencing the balance of T-helper (Th) cell responses, promoting a Th1-dominant cytokine profile over a Th2 profile.

Proposed Signaling Pathway

The proposed immunomodulatory action of Levovirin involves the modulation of cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs). This leads to an enhanced antiviral state.

Caption: Proposed immunomodulatory effect of Levovirin.

In Vitro Immunomodulatory Activity Data

As previously stated, direct quantitative data for the in vitro antiviral activity of Levovirin is not available due to its mechanism of action. However, studies on its stereoisomer, ribavirin, provide valuable insights into its expected immunomodulatory effects. The following table summarizes the comparative effects of Levovirin and Ribavirin on immune responses.

| Parameter | Levovirin | Ribavirin | Reference(s) |

| Direct Antiviral Activity | Lacks measurable activity in vitro | Broad-spectrum activity against various RNA and DNA viruses. | [1] |

| Phosphorylation | Not a substrate for cellular kinases | Phosphorylated to mono-, di-, and tri-phosphate forms. | [1] |

| Immunomodulation | Promotes a Th1 cytokine response | Promotes a Th1 cytokine response; inhibits Th2 response. | [1] |

| Effect on Cytokines | Expected to increase IFN-γ and decrease IL-4 | Increases IFN-γ and IL-2 (Th1); Decreases IL-4, IL-5, and IL-10 (Th2) in a dose-dependent manner. | [1] |

Experimental Protocols for In Vitro Immunomodulatory Assays

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

-

PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Cell Counting and Viability: Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Cell Culture: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

T-Cell Proliferation Assay

-

Stimulation: Stimulate PBMCs with a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL in the presence of varying concentrations of Levovirin or a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: Add [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure thymidine incorporation using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Cytokine Production Assay

-

Stimulation: Culture PBMCs as described in section 4.1. Stimulate the cells with PHA (5 µg/mL) in the presence of different concentrations of Levovirin or a vehicle control.

-

Supernatant Collection: After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentrations of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow Diagram

Caption: Workflow for in vitro immunomodulatory assays.

Conclusion

This compound, through its active metabolite Levovirin, presents a unique mechanism of action that deviates from traditional direct-acting antiviral agents. Its therapeutic potential lies in its ability to modulate the host's immune system, specifically by promoting a Th1-type immune response. While direct in vitro antiviral data is absent, the immunomodulatory effects can be characterized using assays that measure T-cell proliferation and cytokine production. The experimental protocols outlined in this guide, based on established methods for the closely related compound ribavirin, provide a robust framework for the continued investigation and development of Levovirin as a novel immunomodulatory agent for the treatment of viral diseases. Further research is warranted to elucidate the precise molecular targets of Levovirin within immune cells and to quantify its immunomodulatory potency in various in vitro systems.

References

An In-Depth Technical Guide to the In Vivo Conversion of Levovirin Valinate Hydrochloride to Levovirin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levovirin valinate hydrochloride is a valine ester prodrug of levovirin, an antiviral agent investigated for the treatment of hepatitis C virus (HCV). The prodrug strategy is employed to enhance the oral bioavailability of levovirin. Upon oral administration, this compound is designed to be rapidly and efficiently converted to the active parent drug, levovirin, within the body. This guide provides a detailed technical overview of this in vivo conversion process, including the underlying biochemical pathways, pharmacokinetic profile, and the experimental methodologies used to characterize this transformation.

Prodrug Conversion Pathway

The primary mechanism for the in vivo conversion of this compound to levovirin is enzymatic hydrolysis of the valine ester bond. This biotransformation is predominantly mediated by carboxylesterases, a class of enzymes highly expressed in the liver and intestines.

The conversion process can be summarized as follows:

-

Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract.

-

First-Pass Metabolism: The prodrug is then subject to extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine.

-

Enzymatic Hydrolysis: Carboxylesterases, particularly human carboxylesterase 1 (CES1) in the liver and carboxylesterase 2 (CES2) in the intestine, catalyze the hydrolysis of the ester linkage.

-

Release of Active Drug: This enzymatic cleavage releases the active drug, levovirin, and the naturally occurring amino acid, valine.

The released levovirin is then distributed systemically to exert its antiviral effects.

The Pharmacokinetics and Metabolism of Levovirin Valinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levovirin valinate hydrochloride, a valine ester prodrug of the antiviral agent levovirin, has been developed to enhance the oral bioavailability of the parent compound for the treatment of viral infections, notably Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound and its active moiety, levovirin. Following oral administration, the prodrug is rapidly and extensively hydrolyzed to levovirin. This guide summarizes the available pharmacokinetic data in humans and preclinical species, details the metabolic activation pathway, and outlines the experimental methodologies employed in these assessments.

Introduction

Levovirin is the L-enantiomer of the broad-spectrum antiviral nucleoside analog, ribavirin. While demonstrating antiviral activity, levovirin itself exhibits limited oral bioavailability. To overcome this limitation, this compound was synthesized. As a prodrug, it is designed to be efficiently absorbed from the gastrointestinal tract and then undergo rapid enzymatic hydrolysis to release the active drug, levovirin, into systemic circulation. Understanding the pharmacokinetic profile and metabolic fate of this prodrug is critical for its clinical development and therapeutic application.

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and converted to levovirin. The prodrug itself has a very short half-life and is present in systemic circulation at very low concentrations relative to levovirin.

Human Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of levovirin following the oral administration of this compound.

Key Findings:

-

Rapid Conversion: The prodrug is rapidly and exclusively converted to levovirin.[1]

-

Time to Peak Concentration (Tmax): Plasma concentrations of levovirin typically peak approximately 2 hours after oral administration.[1]

-

Half-Life (t1/2): The elimination half-life of levovirin in healthy volunteers ranges from 6 to 8 hours.[1] The half-life of the prodrug, this compound, is less than 1 hour.[1]

-

Food Effect: The pharmacokinetics of levovirin are not significantly affected by the consumption of a high-fat meal.[1]

-

Accumulation: With a twice-daily dosing regimen, an accumulation ratio of 1.3 to 1.5 for levovirin was observed.[1]

-

Excretion: The primary route of elimination for levovirin is renal, with 75% to 90% of the administered dose recovered in the urine as levovirin.[1]

-

Dose Proportionality: An increase in levovirin exposure was found to be slightly disproportionate to the increase in the dose of this compound.[1]

-

Gender Differences: Higher plasma levels of levovirin have been observed in female subjects, which may be attributable to differences in age and renal function.[1]

Table 1: Summary of Levovirin Pharmacokinetic Parameters in Healthy Human Volunteers Following Oral Administration of this compound

| Parameter | Value | Reference |

| Tmax (levovirin) | ~2 hours | [1] |

| t1/2 (levovirin) | 6 - 8 hours | [1] |

| t1/2 (prodrug) | < 1 hour | [1] |

| Accumulation Ratio (BID dosing) | 1.3 - 1.5 | [1] |

| Urinary Excretion (% of dose) | 75% - 90% | [1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies of levovirin have been conducted in various animal species. It is important to note that these studies often investigate the administration of levovirin directly, rather than the prodrug.

Key Findings in Animal Models:

-

Oral absorption and bioavailability of levovirin vary across species.[2]

-

In rats, the oral absorption and bioavailability of levovirin were reported to be 31.3% and 29.3%, respectively.[2]

-

In dogs, the oral absorption and bioavailability of levovirin were higher, at 67.3% and 51.3%, respectively.[2]

-

Cynomolgus monkeys showed lower oral absorption (17.5%) and bioavailability (18.4%) of levovirin.[2]

-

The elimination half-life of levovirin after intravenous administration was 1.47 hours in rats, 3.70 hours in dogs, and 3.50 hours in monkeys.[2]

Table 2: Summary of Levovirin Pharmacokinetic Parameters in Animal Species

| Species | Dose (mg/kg) | Route | Oral Absorption (%) | Bioavailability (%) | t1/2 (IV, hours) | Total Body Clearance (IV, mL/min/kg) | Apparent Volume of Distribution (IV, L/kg) | Reference |

| Sprague-Dawley Rat | 30 | Oral/IV | 31.3 | 29.3 | 1.47 | 8.24 | 0.79 | [2] |

| Beagle Dog | 30 | Oral/IV | 67.3 | 51.3 | 3.70 | 2.96 | 0.95 | [2] |

| Cynomolgus Monkey | 30 | Oral/IV | 17.5 | 18.4 | 3.50 | 2.58 | 0.65 | [2] |

Metabolism

The metabolism of this compound is a critical aspect of its pharmacology, involving a two-step process: initial hydrolysis of the prodrug to release levovirin, followed by the intracellular phosphorylation of levovirin to its active antiviral form.

Prodrug Hydrolysis

This compound is an L-valyl ester of levovirin. In vivo, this ester linkage is rapidly cleaved by esterase enzymes, which are ubiquitous in the body, particularly in the intestine and liver. This hydrolysis releases levovirin and the naturally occurring amino acid, L-valine.

Figure 1: Hydrolysis of this compound.

Intracellular Activation of Levovirin

Following its release, levovirin, as a nucleoside analog, must be phosphorylated intracellularly to exert its antiviral effect. This is a sequential process catalyzed by host cell kinases, resulting in the formation of levovirin-monophosphate (LMP), -diphosphate (LDP), and the active -triphosphate (LTP) metabolites. While specific studies on levovirin are limited, the metabolic pathway is presumed to be analogous to that of ribavirin. Studies on ribavirin have identified adenosine kinase and cytosolic 5'-nucleotidase II as key enzymes in the initial phosphorylation step.

Figure 2: Intracellular Phosphorylation of Levovirin.

Notably, animal studies with levovirin have reported no detectable metabolites in plasma or urine, indicating that the parent drug is the major circulating component and that the phosphorylated metabolites are confined within the intracellular space.[2]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on standard practices in pharmacokinetic research, the following methodologies are typically employed.

Clinical Pharmacokinetic Study Design

A representative clinical trial to assess the pharmacokinetics of this compound would likely follow the workflow outlined below.

Figure 3: Workflow of a Clinical Pharmacokinetic Study.

-

Study Design: Phase 1 studies are typically conducted in healthy adult volunteers and may involve single ascending dose and multiple-dose cohorts to assess dose proportionality and accumulation, respectively. Food-effect arms may also be included where subjects receive the drug in both fasted and fed states.

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration. Urine is typically collected over specified intervals.

-

Bioanalytical Method: Plasma and urine concentrations of the prodrug and the active moiety are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.

Bioanalytical Method

While the specific method for this compound is not detailed, a typical LC-MS/MS method for a similar compound (a valine ester prodrug) would involve the following steps:

-

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.

-

Validation: The method would be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Conclusion

This compound effectively serves as a prodrug of levovirin, demonstrating rapid and extensive conversion to the active compound with significantly improved oral absorption. The pharmacokinetic profile of levovirin is characterized by a time to peak concentration of approximately 2 hours and a half-life of 6 to 8 hours in humans. Its metabolism is primarily intracellular, involving phosphorylation to the active triphosphate form, while the parent drug is mainly cleared renally. The information presented in this guide provides a foundational understanding for professionals involved in the research and development of this and similar antiviral agents. Further publication of detailed clinical trial data would be beneficial for a more comprehensive quantitative analysis.

References

Early-Phase Clinical Development of Levovirin Valinate Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, was developed as an investigational antiviral agent. As a prodrug, it is designed to enhance the oral bioavailability of levovirin, the active moiety.[1] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental methodologies, and the proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

This compound undergoes rapid and extensive conversion to its active form, levovirin, following oral administration.[1] The prodrug itself has a short half-life of less than one hour.[1]

Experimental Workflow for Pharmacokinetic Analysis

References

Levovirin Valinate Hydrochloride for Hepatitis C Virus Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levovirin valinate hydrochloride (R1518) is a valine ester prodrug of levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin. It was investigated as a potential therapeutic agent for chronic Hepatitis C Virus (HCV) infection. The rationale for its development was to improve the oral bioavailability of levovirin, which is otherwise poorly absorbed. Upon oral administration, this compound is rapidly and completely hydrolyzed to levovirin. While the prodrug strategy successfully enhanced systemic exposure to levovirin, its clinical development for HCV was likely halted due to insufficient antiviral efficacy compared to existing and emerging therapies, particularly the highly effective direct-acting antivirals (DAAs). This guide provides a comprehensive overview of the available preclinical and clinical data, proposed mechanism of action, and the developmental context of this compound.

Rationale for Development: The Prodrug Approach

Levovirin, like its D-enantiomer ribavirin, exhibits immunomodulatory properties. However, its clinical utility has been hampered by poor oral bioavailability. To overcome this limitation, a prodrug approach was employed, creating an L-valyl ester of levovirin to enhance its absorption from the gastrointestinal tract. This strategy is analogous to other successful prodrugs like valacyclovir and valganciclovir, which improve the oral delivery of acyclovir and ganciclovir, respectively.

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies were conducted in animal models and healthy human volunteers to characterize the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of levovirin following the administration of its valinate prodrug.

| Parameter | Species | Dose | Tmax (hours) | T½ (hours) | Urinary Recovery (% of dose) | Reference |

| Levovirin | Human | Single & Multiple Doses | ~2 | 6 - 8 | 75% - 90% | [1] |

Note: Preclinical bioavailability data for levovirin itself (not the prodrug) was reported to be low in rats and monkeys.

Mechanism of Action

The proposed mechanism of action for levovirin in the context of HCV infection is twofold, involving both direct antiviral and immunomodulatory effects, similar to its stereoisomer, ribavirin.

Inhibition of Viral RNA Synthesis

As a nucleoside analog, levovirin is metabolized intracellularly to its triphosphate form. This active metabolite is believed to compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B RNA-dependent RNA polymerase (RdRp). Incorporation of the analog can lead to chain termination or increased mutagenesis of the viral genome, ultimately inhibiting viral replication.[2][3]

Immunomodulation

Levovirin has been shown to exert immunomodulatory effects, specifically by inducing a shift towards a T-helper 1 (Th1) cytokine profile. This can enhance the host's innate and adaptive immune responses against HCV.[4]

Signaling Pathway Diagram

Caption: Proposed mechanism of levovirin as a nucleoside analog inhibitor of HCV replication.

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe standard methodologies that would have been employed in its evaluation.

In Vitro HCV Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.

Objective: To determine the 50% effective concentration (EC50) of levovirin against HCV replication.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[5][6][7]

-

Compound Preparation: Levovirin is serially diluted to a range of concentrations.

-

Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of levovirin. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Alternatively, viral RNA can be quantified using real-time reverse transcription PCR (RT-qPCR).[8]

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the 50% cytotoxic concentration (CC50) of the compound in the same cell line to determine the selectivity index (CC50/EC50).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Animal Pharmacokinetic Studies

These studies are essential to understand the in vivo behavior of a drug candidate.

Objective: To determine the pharmacokinetic profile of levovirin after oral administration of this compound in animal models (e.g., rats, monkeys).

Methodology:

-

Animal Dosing: A defined dose of this compound is administered to the animals via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalytical Method: The concentration of levovirin in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T½ (half-life) using non-compartmental analysis.

Phase 1 Healthy Volunteer Study

This is the first-in-human study to assess the safety, tolerability, and pharmacokinetics of a new drug.

Objective: To evaluate the safety and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[1][9]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is typically used.

-

Subject Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.

-

Dosing: Cohorts of subjects receive escalating single or multiple doses of this compound or a placebo.

-

Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period to determine the plasma and urinary concentrations of levovirin.

-

Data Analysis: Pharmacokinetic parameters are calculated as in the animal studies. Safety and tolerability are assessed by summarizing the incidence and severity of adverse events.

Drug Development Workflow Diagram

Caption: A typical workflow for the development of an antiviral drug.

Clinical Efficacy and Developmental Status

There is a notable absence of published data from Phase 2 or 3 clinical trials evaluating the efficacy of this compound in HCV-infected patients. Key efficacy endpoints such as Sustained Virologic Response (SVR) rates are not available in the public domain. Anecdotal evidence from its early development suggests that its antiviral activity was significantly lower than that of ribavirin in combination therapy.

The advent of highly potent and well-tolerated direct-acting antivirals (DAAs) in the early 2010s revolutionized the treatment landscape for HCV, offering cure rates exceeding 95%. In this competitive environment, it is highly probable that the development of this compound was discontinued due to its comparatively weak antiviral effect and the rapidly evolving standard of care.

Conclusion

This compound represents a rational drug design approach to improve the pharmacokinetic profile of levovirin. While the prodrug strategy was successful in enhancing oral bioavailability, the modest antiviral activity of the parent compound, levovirin, likely limited its clinical potential for the treatment of HCV. For researchers and drug development professionals, the story of this compound serves as an important case study on the necessity of not only optimizing drug delivery but also ensuring potent and competitive pharmacological activity, especially in a rapidly advancing therapeutic area like hepatitis C.

References

- 1. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molecular.abbott [molecular.abbott]

- 9. Reviewing the role of healthy volunteer studies in drug development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining the Optimal In Vitro Dosage of Levovirin Valinate Hydrochloride for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Levovirin valinate hydrochloride for in vitro cell culture experiments. Due to the limited publicly available data on the specific in vitro concentrations of this compound, this document outlines the necessary experimental protocols to establish the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for your specific cell line and viral model.

This compound is a valine ester prodrug of Levovirin, an L-enantiomer of ribavirin. It has been investigated for its potential as an antiviral agent, primarily against the Hepatitis C virus.[1] In in vitro systems, it is anticipated that cellular esterases will convert the prodrug into its active form, Levovirin.

Data Presentation: Establishing Experimental Parameters

Successful in vitro studies with this compound require the systematic determination of its cytotoxic and antiviral properties. The following tables provide a framework for organizing your experimental data.

Table 1: Cytotoxicity of this compound (CC50)

| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | CC50 (µM) |

| e.g., Huh-7 | e.g., 1 x 10^4 | e.g., 72 | e.g., MTT | [Experimental Value] |

| [Your Cell Line] |

Table 2: Antiviral Activity of this compound (EC50)

| Virus Strain | Cell Line | Multiplicity of Infection (MOI) | Assay Method | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| e.g., HCVcc | e.g., Huh-7 | e.g., 0.1 | e.g., Plaque Reduction | [Experimental Value] | [Calculated Value] |

| [Your Virus] | [Your Cell Line] |

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral activity of this compound in a laboratory setting.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the measurement of cell viability in the presence of the compound to determine the concentration that reduces cell viability by 50%.

Materials:

-

This compound

-

Target cell line (e.g., Huh-7, Vero, etc.)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compound in complete cell culture medium.

-

Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium alone (cell control) and medium with the highest concentration of the solvent used (solvent control).

-

Incubation: Incubate the plate for a period that corresponds to the planned duration of your antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a dose-response curve fitting software.

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This protocol is designed to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

This compound

-

Target virus

-

Target cell line

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

Formalin (10%)

-

PBS

Procedure:

-

Cell Seeding: Seed the target cells into 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1-2 hours.

-

Compound Treatment: After infection, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

Caption: Workflow for determining the CC50 of this compound.

Caption: Plaque reduction assay workflow for determining antiviral efficacy.

Caption: Proposed mechanism of action of this compound.

References

Protocol for dissolving Levovirin valinate hydrochloride for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution and experimental use of Levovirin valinate hydrochloride, a prodrug of the antiviral agent Levovirin. The following sections detail the physicochemical properties, solubility data, and step-by-step protocols for preparing solutions for in vitro experiments. Additionally, a summary of the compound's mechanism of action is presented, along with visual diagrams to facilitate understanding of the experimental workflow and the relevant biological pathways.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder. As a valine ester prodrug of Levovirin, it is designed for enhanced oral absorption. The hydrochloride salt form contributes to its high solubility in aqueous solutions.[1]

Table 1: Solubility and Storage of this compound

| Property | Data | Reference(s) |

| Molecular Weight | 379.80 g/mol (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | Highly soluble | [1] |

| Solubility in DMSO | Soluble | [1][2] |

| Storage (Solid) | Dry, dark, short-term (days to weeks) at 0 - 4°C or long-term (months to years) at -20°C. | [2] |

| Storage (Stock Solution) | Short-term (days to weeks) at 0 - 4°C or long-term (months) at -20°C. Sensitive to light and moisture. | [1][2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of the powder (e.g., 1 mg) using a calibrated balance and place it into a sterile microcentrifuge tube.

-

Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For 1 mg of this compound (MW = 379.80 g/mol ) to make a 10 mM (0.01 M) solution:

Volume (L) = 0.001 g / (379.80 g/mol * 0.01 mol/L) = 0.000263 L = 263 µL

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

-

Storage: Store the 10 mM stock solution at -20°C in amber-colored, airtight vials to protect from light and moisture.

Table 2: Example Volumes for Preparing Stock Solutions in DMSO [2]

| Desired Concentration | Mass of Compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.63 mL |

| 5 mM | 1 mg | 526 µL |

| 10 mM | 1 mg | 263 µL |

| 50 mM | 1 mg | 52.6 µL |

Preparation of Working Solutions in Aqueous Buffer for Cell-Based Assays

This protocol outlines the preparation of a working solution from a DMSO stock for use in cell-based experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS), pH 7.4, or desired cell culture medium

-

Sterile polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing of Stock Solution: Thaw the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.

-

Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

-

-

Final Concentration: For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the aqueous buffer.

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation in the aqueous environment.

Mechanism of Action and Experimental Workflow Visualization

This compound is a prodrug that is rapidly converted to its active form, Levovirin, in the body.[3] Levovirin, a nucleoside analog, exerts its antiviral effect, particularly against Hepatitis C Virus (HCV), through multiple proposed mechanisms.[4][5] Once inside the cell, Levovirin is phosphorylated to Levovirin triphosphate. This active metabolite can then interfere with viral replication by being incorporated into the viral RNA, leading to mutations and chain termination.[4] Additionally, it can inhibit the inosine monophosphate dehydrogenase (IMPDH) enzyme, depleting the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis.[4]

Caption: Workflow for preparing this compound solutions.

Caption: Antiviral mechanism of Levovirin after conversion from its prodrug.

References

- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]

- 2. medkoo.com [medkoo.com]

- 3. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Pharmacodynamics of Levovirin Valinate Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, is an investigational antiviral agent. Levovirin is the L-enantiomer of ribavirin, a broad-spectrum antiviral drug. Unlike ribavirin, levovirin exhibits minimal direct antiviral activity but is understood to possess significant immunomodulatory properties.[1] These properties are believed to be central to its therapeutic potential, particularly in the context of chronic viral infections such as Hepatitis C Virus (HCV). The primary mechanism of action is thought to be the induction of a T-helper 1 (Th1) biased immune response, characterized by the increased production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2] This document provides detailed application notes and protocols for utilizing animal models to study the pharmacodynamics of this compound, with a focus on its immunomodulatory effects in the context of HCV infection.

Recommended Animal Models

The study of HCV is limited by its narrow host range, primarily infecting humans and chimpanzees. Therefore, specialized animal models are required.

Humanized Mouse Models: These are currently the most relevant small animal models for HCV research. They involve the engraftment of human hepatocytes and/or human immune system components into immunodeficient mice, making them susceptible to HCV infection and capable of mounting a human-like immune response.[3][4][5]

-

uPA/SCID Mice: These mice have severe combined immunodeficiency (SCID) and express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes liver damage and allows for repopulation with transplanted human hepatocytes.[4][6]

-

AFC8-hu HSC/Hep Mice: These mice express a Caspase 8-based suicide gene in hepatocytes, allowing for controlled ablation of mouse hepatocytes to facilitate engraftment of both human hematopoietic stem cells (HSCs) and hepatocyte progenitors. This model develops both a human immune system and a humanized liver, enabling the study of HCV-specific T-cell responses and liver pathology.[3][4]

Table 1: Comparison of Recommended Animal Models for this compound Pharmacodynamic Studies

| Animal Model | Key Features | Advantages | Disadvantages |

| uPA/SCID with human hepatocyte engraftment | Immunodeficient; humanized liver. | Supports HCV replication to high titers. Useful for assessing effects on viral load if any indirect antiviral effect is hypothesized. | Lacks a functional human immune system, limiting the study of immunomodulatory effects. |

| AFC8-hu HSC/Hep | Immunodeficient; humanized liver and immune system. | Allows for the study of human immune responses to HCV, including T-cell activation and cytokine production. More relevant for assessing immunomodulatory drugs.[3] | Lower levels of human liver chimerism and potentially lower HCV viremia compared to uPA/SCID models.[4] |

Experimental Protocols

Protocol 1: Evaluation of the Effect of this compound on HCV Viral Load in Humanized Mice

This protocol is designed to assess whether the immunomodulatory effects of this compound result in a reduction of HCV viral load.

Materials:

-

Humanized mice (uPA/SCID or AFC8-hu HSC/Hep)

-

HCV inoculum (e.g., genotype 1a or 2a)

-

This compound

-

Vehicle control (e.g., sterile water or saline)

-

RNA extraction kits (for serum and liver tissue)

-

Reagents for quantitative reverse transcription PCR (RT-qPCR)

Procedure:

-

Animal Acclimatization: Acclimatize humanized mice for at least one week under standard laboratory conditions.

-

HCV Infection: Infect mice intravenously with a standardized dose of HCV (e.g., 1 x 10^5 to 1 x 10^6 IU/mouse).

-

Baseline Viral Load Measurement: At 2-4 weeks post-infection, confirm chronic infection by measuring HCV RNA levels in serum via RT-qPCR.[7]

-

Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle). A typical group size is 5-8 mice.

-

Drug Administration: Administer this compound or vehicle orally once or twice daily. A protocol for voluntary oral administration in jelly can be adapted to reduce stress.[2][8][9][10][11]

-

Dosage: Based on pharmacokinetic studies of the related compound ribavirin in mice, a starting dose could be in the range of 20-100 mg/kg/day. Dose-ranging studies are recommended.

-

-

Monitoring:

-

Viral Load: Collect blood samples weekly to monitor serum HCV RNA levels throughout the treatment period (e.g., 4-8 weeks) and for a follow-up period (e.g., 4 weeks) to assess sustained response.[12]

-

Liver Tissue Viral Load: At the end of the study, sacrifice the animals and collect liver tissue for quantification of intrahepatic HCV RNA.[13]

-

-

RNA Quantification: Extract RNA from serum and liver homogenates using a commercial kit. Perform one-step RT-qPCR to quantify HCV RNA levels.[13][14]

Data Presentation:

Table 2: Effect of this compound on HCV RNA Levels in Humanized Mice

| Treatment Group | N | Baseline HCV RNA (log10 IU/mL) | Week 4 HCV RNA (log10 IU/mL) | Change from Baseline (log10 IU/mL) | End of Treatment Liver HCV RNA (log10 IU/g) |

| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Levovirin Valinate HCl (Low Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Levovirin Valinate HCl (High Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Protocol 2: Assessment of the Immunomodulatory Effects of this compound in HCV-Infected Humanized Mice

This protocol focuses on quantifying the Th1-biasing immunomodulatory effects of this compound.

Materials:

-

AFC8-hu HSC/Hep mice

-

HCV inoculum

-

This compound

-

Vehicle control

-

ELISA kits for human IFN-γ and TNF-α

-

Flow cytometry antibodies for human T-cell markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ)

Procedure:

-

Infection and Treatment: Follow steps 1-5 from Protocol 1, using AFC8-hu HSC/Hep mice.

-

Sample Collection:

-

Serum: Collect blood at baseline and at selected time points during treatment (e.g., weeks 2 and 4) for cytokine analysis.

-

Splenocytes and Intrahepatic Lymphocytes: At the end of the study, sacrifice the animals and isolate splenocytes and intrahepatic lymphocytes.

-

-

Cytokine Analysis:

-

Serum Cytokines: Measure the concentrations of human IFN-γ and TNF-α in the serum using ELISA kits according to the manufacturer's instructions.[15][16]

-

Intracellular Cytokine Staining: Stimulate isolated splenocytes or intrahepatic lymphocytes ex vivo with HCV antigens (e.g., core, NS3). Perform intracellular cytokine staining for IFN-γ in CD4+ and CD8+ T-cell populations and analyze by flow cytometry.

-

-

T-cell Proliferation Assay:

-

Label isolated splenocytes with a proliferation tracking dye (e.g., CFSE).

-

Stimulate the cells with HCV antigens in the presence or absence of different concentrations of Levovirin.

-

After 3-5 days, analyze T-cell proliferation by measuring dye dilution using flow cytometry.

-

Data Presentation:

Table 3: Serum Cytokine Levels in HCV-Infected Humanized Mice Treated with this compound

| Treatment Group | N | Baseline IFN-γ (pg/mL) | Week 4 IFN-γ (pg/mL) | Baseline TNF-α (pg/mL) | Week 4 TNF-α (pg/mL) |

| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Levovirin Valinate HCl | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 4: Frequency of IFN-γ Producing T-Cells in HCV-Infected Humanized Mice Treated with this compound

| Treatment Group | N | % of CD4+ T-cells producing IFN-γ (Spleen) | % of CD8+ T-cells producing IFN-γ (Spleen) | % of CD4+ T-cells producing IFN-γ (Liver) | % of CD8+ T-cells producing IFN-γ (Liver) |

| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Levovirin Valinate HCl | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Visualization of Pathways and Workflows

Caption: Experimental workflow for assessing this compound pharmacodynamics.

Caption: Proposed immunomodulatory signaling pathway of Levovirin.

Concluding Remarks

The provided protocols and application notes offer a framework for the preclinical pharmacodynamic evaluation of this compound. Given its proposed immunomodulatory mechanism of action, the use of humanized mouse models capable of recapitulating human immune responses is critical. The primary endpoints should focus on the quantification of Th1-polarizing cytokines and the assessment of HCV-specific T-cell responses. While a reduction in viral load may be a secondary outcome, the principal investigation should be centered on elucidating the immunomodulatory effects that form the basis of Levovirin's therapeutic potential. Careful dose selection and the use of appropriate controls are essential for obtaining robust and interpretable data.

References

- 1. researchgate.net [researchgate.net]

- 2. Voluntary oral administration of drugs in mice [protocols.io]

- 3. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease | ID: bz60d3199 | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. insights.envigo.com [insights.envigo.com]

- 7. Theoretical modeling of hepatitis C acute infection in liver-humanized mice support pre-clinical assessment of candidate viruses for controlled-human-infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implications of HCV RNA level at week 4 of direct antiviral treatments for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Completion of the entire hepatitis C virus life-cycle in genetically humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 33257 - Hepatitis C Virus HCV Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 15. Analysis of serum and gene expression profile of cytokines (IL-6, TNF-α and TGF-β1) in chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Administration of Levovirin Valinate Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Levovirin valinate hydrochloride to mice in a research setting. The following protocols and data have been compiled to ensure safe and effective experimental design.

Introduction to this compound

This compound is the L-valine ester prodrug of Levovirin, a synthetic guanosine nucleoside analog.[1] This structural modification enhances the oral bioavailability of the parent compound, Levovirin.[2] Upon oral administration, this compound is rapidly and extensively converted into its active form, Levovirin, which then exerts its antiviral effects.[1][2]

The mechanism of action of Levovirin involves the inhibition of viral RNA synthesis and capping, making it a subject of investigation for its potential therapeutic effects against various RNA viruses.[1] As a prodrug, this compound is a crystalline powder that is highly soluble in water, facilitating its preparation for in vivo studies.[1]

Quantitative Data Summary

Table 1: Dosage and Administration Parameters for Antivirals in Mice

| Parameter | This compound (Estimated) | Ribavirin (Reference) | Notes |

| Dosage Range (mg/kg/day) | 61.5 - 123 | 4.7 - 100 | The this compound dose is an estimation based on human clinical trial data and Body Surface Area (BSA) conversion. Ribavirin doses are from published in vivo mouse studies.[3][4] |

| Administration Route | Oral (gavage) | Oral (gavage), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Oral gavage is the recommended route for this compound to leverage its enhanced oral bioavailability. |

| Vehicle | Sterile Water for Injection, 0.5% Methylcellulose | 0.9% NaCl, 0.5% Methylcellulose | The high water solubility of this compound makes sterile water a suitable vehicle. For suspension formulations, 0.5% methylcellulose can be used.[3] |

| Frequency | Once or twice daily | Once or twice daily | Dosing frequency should be determined based on the experimental design and pharmacokinetic profile of the compound. |

| Maximum Volume (Oral Gavage) | 10 mL/kg | 10 mL/kg | To avoid distress to the animal, the administered volume should not exceed this limit. |

Experimental Protocols

Dosage Calculation for Mice

As no direct dosage for this compound in mice has been published, an estimated dose can be calculated from human clinical trial data using Body Surface Area (BSA) normalization.

Human Dose: In a Phase 1 clinical trial, healthy volunteers received single and multiple doses of this compound.[2] For this calculation, a representative human dose of 5-10 mg/kg is used.

Conversion Formula:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where:

-

Human Km = 37

-

Mouse Km = 3

Calculation Example:

-

Lower Estimated Mouse Dose: 5 mg/kg (Human) x (37 / 3) ≈ 61.5 mg/kg

-

Higher Estimated Mouse Dose: 10 mg/kg (Human) x (37 / 3) ≈ 123 mg/kg

This calculated range of 61.5-123 mg/kg for this compound in mice is comparable to the effective in vivo dosages of the structurally similar antiviral, Ribavirin (up to 100 mg/kg).[3][5] Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for their specific mouse model and experimental endpoint.

Preparation of Dosing Solution

Materials:

-

This compound powder

-

Sterile Water for Injection (vehicle)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Analytical balance

-

0.22 µm sterile syringe filter (optional, for ensuring sterility)

Protocol:

-

Calculate the required amount of this compound based on the desired dose (mg/kg), the number of mice, and the average weight of the mice.

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Add the appropriate volume of Sterile Water for Injection to a sterile conical tube.

-

Gradually add the weighed powder to the water while vortexing to ensure complete dissolution. This compound is highly water-soluble.

-

Continue to vortex until the solution is clear and free of visible particles.

-

(Optional) For parenteral routes or if sterility is critical, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

-

Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions as needed, depending on the stability of the compound in solution.

Administration via Oral Gavage

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

-

1 mL syringes

-

Mouse restraint device (optional)

Protocol:

-

Select the appropriate gavage needle size based on the size of the mouse to prevent injury to the esophagus.

-

Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles. The volume should not exceed 10 mL/kg.

-

Properly restrain the mouse. This can be done manually by scruffing the neck and back to immobilize the head and body, or by using a commercial restraint device.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.

-

Once the needle is properly positioned in the esophagus, slowly administer the solution.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, such as difficulty breathing or aspiration, immediately after the procedure and at regular intervals.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound administration.

Dose Determination Logic

Caption: Logical flow for determining the in vivo mouse dose.

References

- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]

- 2. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo Phlebovirus inhibition by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribavirin efficacy in an in vivo model of Crimean-Congo hemorrhagic fever virus (CCHF) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Levovirin Valinate Hydrochloride in Combination with Other Antivirals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the use of Levovirin valinate hydrochloride, a prodrug of Levovirin, in combination with other antiviral agents, particularly in the context of Hepatitis C Virus (HCV) research. While specific quantitative data for this compound in combination therapies is not extensively available in public literature, this document outlines its proposed mechanism of action, protocols for evaluating its synergistic potential, and templates for data presentation based on established antiviral research methodologies.

Introduction

Levovirin, the active form of this compound, is recognized for its immunomodulatory properties, which are similar to those of Ribavirin. It is believed to enhance the host's immune response to viral infections, specifically by promoting a T-helper 1 (Th1) type immune response. This makes it a candidate for combination therapy, where it could potentially augment the direct antiviral effects of other agents, such as interferons or direct-acting antivirals (DAAs), leading to improved viral clearance and a reduced likelihood of developing viral resistance.

Mechanism of Action: Immunomodulation

Levovirin is thought to exert its antiviral effect not through direct inhibition of viral replication, but by modulating the host's immune system. The proposed mechanism involves the enhancement of the Th1 cytokine profile, which is crucial for an effective antiviral response against viruses like HCV.

-